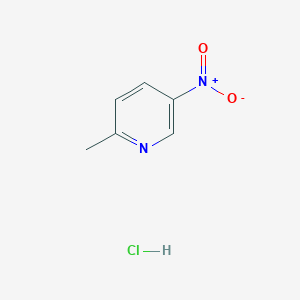

2-Methyl-5-nitropyridine hydrochloride

Description

2-Methyl-5-nitropyridine hydrochloride is a nitro-substituted pyridine derivative with a methyl group at the 2-position and a nitro group at the 5-position, combined with hydrochloric acid to form its hydrochloride salt. This compound (CAS 21203-68-9) is commercially produced with a purity ≥98% and serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks . For instance, it reacts with ethyl isocyanoacetate under basic conditions to yield tricyclic heteroarenes like imidazo-pyrrolo-pyridines, albeit in modest yields (9%) . Its electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name |

2-methyl-5-nitropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWWUTVIUODFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration and Salt Formation

The most straightforward route involves nitrating 2-methylpyridine to yield 2-methyl-5-nitropyridine, followed by treatment with hydrochloric acid. In Example 28 of a referenced synthesis, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester undergoes hydrolysis in 20% sulfuric acid at 100°C for 2 hours, producing 2-methyl-5-nitropyridine with an 83% yield. Subsequent exposure to gaseous HCl in a polar solvent (e.g., ethanol or dichloromethane) facilitates hydrochloride salt formation.

Key Reaction Parameters:

-

Temperature : 100°C (hydrolysis), room temperature (salt formation).

-

Acid Concentration : 20% H₂SO₄ for hydrolysis; 37% HCl for salt formation.

-

Solvents : Aqueous sulfuric acid (hydrolysis), ethanol (salt crystallization).

This method benefits from scalability and readily available starting materials. However, nitration regioselectivity must be carefully controlled to avoid byproducts such as 2-methyl-3-nitropyridine.

Condensation Reactions Using Guanidine Hydrochloride

Guanidine-Mediated Condensation

A patent (CN113636958A) describes a condensation approach where 2-chloro-4-nitrotoluene reacts with guanidine hydrochloride in methanol under basic conditions (e.g., NaOH). While this method primarily targets 2-methyl-5-nitrophenylguanidine, adapting the protocol for pyridine systems involves substituting toluene derivatives with pyridine precursors.

Hydrolysis of Malonic Ester Derivatives

Malonic Acid Ester Hydrolysis

A synthetic route detailed in ChemicalBook involves hydrolyzing 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with cold 20% H₂SO₄. The nitro group remains stable under acidic conditions, while the ester groups hydrolyze to yield 2-methyl-5-nitropyridine. Subsequent HCl treatment in ethanol precipitates the hydrochloride salt.

Analytical Validation:

-

Purity Control : HPLC analysis confirms >99% purity post-crystallization.

-

Yield : 83% for the free base, with salt formation increasing mass yield by ~20%.

This method’s limitation lies in the multistep synthesis of the malonic ester precursor, which adds complexity.

Comparative Analysis of Preparation Methods

Reaction Mechanism and Byproduct Management

Nitration Regiochemistry

Nitration of 2-methylpyridine predominantly targets the para position relative to the methyl group due to electron-donating effects. However, meta-nitration (yielding 2-methyl-3-nitropyridine) can occur if reaction conditions (e.g., HNO₃ concentration, temperature) are suboptimal.

Mitigation Strategies:

Hydrochloride Salt Crystallization

Post-synthesis, free base 2-methyl-5-nitropyridine is dissolved in ethanol, and HCl gas is bubbled through the solution. The product crystallizes upon cooling, with yields exceeding 95%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

Impurity Profiling : LC-MS identifies residual solvents (e.g., methanol) and nitration byproducts.

-

Thermogravimetric Analysis (TGA) : Confirms stability up to 150°C, ensuring suitability for pharmaceutical formulation.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group in the pyridine ring makes it susceptible to electrophilic substitution reactions. The presence of the methyl group at position two enhances the reactivity of the compound due to its electron-donating effects.

-

Mechanism : Electrophilic attack occurs primarily at the carbon atoms ortho or para to the nitro group, leading to various substituted products.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at the nitrogen atom or carbon atoms of the pyridine ring, particularly under basic conditions.

-

Example : The reaction of 2-methyl-5-nitropyridine hydrochloride with nucleophiles such as amines can lead to the formation of substituted pyridines through nucleophilic aromatic substitution mechanisms .

Table 2: Common Chemical Reactions Involving this compound

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., halogens) | Substituted pyridines | Ortho/para substitution preferred |

| Nucleophilic Substitution | Amines or thiols | Substituted amine derivatives | Requires basic conditions |

| Reduction | Reducing agents (e.g., hydrazine) | Amino derivatives | Nitro group can be reduced to amino |

Scientific Research Applications

Pharmaceutical Intermediate

2-Methyl-5-nitropyridine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in developing antihypertensive agents and other medicinal compounds .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties :

- Effective against several bacterial strains. A study reported Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity :

Antimicrobial Efficacy Study

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of nitropyridine derivatives, including this compound. The research utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes, demonstrating effective inhibition .

Cancer Cell Line Studies

Another significant study focused on the anticancer effects on various cell lines. The findings indicated that treatment with this compound led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyridine hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

Physical and Spectroscopic Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like 2-chloro-5-nitropyridine, which is typically soluble in organic solvents (e.g., dichloromethane) .

- Spectroscopy: Infrared (IR) spectra of nitro-pyridines show characteristic NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ . Raman spectroscopy differentiates positional isomers; for example, 3-nitro vs. 5-nitro groups exhibit distinct ring vibration modes .

Biological Activity

2-Methyl-5-nitropyridine hydrochloride is a chemical compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by a methyl group and a nitro group at the 2 and 5 positions, respectively. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer properties of this compound have been investigated in vitro. It was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction in biological systems. This reduction may lead to the formation of reactive intermediates that interact with cellular components, including DNA and proteins, thereby disrupting normal cellular functions. The methyl group may enhance lipophilicity, facilitating membrane permeability and target interaction .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial enzymes. Results indicated that the compound binds effectively to the active sites of target enzymes, inhibiting their function .

Cancer Cell Line Studies

Another significant study focused on the anticancer effects of this compound on different cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis. The study highlighted the importance of further research into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-5-nitropyridine hydrochloride in laboratory settings?

- Methodological Answer : Follow general guidelines for nitropyridine derivatives:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid water spray to prevent dust dispersion .

- Storage : Keep in a dry, cool, and well-ventilated area, away from oxidizing agents .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

- Methodological Answer : While direct synthesis data is limited, analogous nitropyridine synthesis methods can be adapted:

- Chlorination/Nitration : Start with 2-methylpyridine. Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent hydrochlorination may involve HCl gas in anhydrous conditions .

- Key Parameters : Monitor reaction temperature, stoichiometry of nitrating agents, and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and phosphate buffer (pH 3.0). Detect at 210–220 nm, similar to nitropyridine analogs .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 8.5–9.0 ppm for nitro groups) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Thermodynamic Stability : Compute bond dissociation energies (BDEs) for nitro and methyl groups to evaluate decomposition risks under thermal stress .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Inter-laboratory Validation : Standardize measurement protocols (e.g., DSC for melting point, shake-flask method for solubility) across multiple labs to identify systematic errors .

- Environmental Controls : Replicate experiments under controlled humidity/temperature to isolate variable impacts .

Q. How can researchers design toxicity studies for this compound given limited existing data?

- Methodological Answer :

- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity based on structural analogs (e.g., 2-chloro-5-nitropyridine) .

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity .

- Dose-Response Studies : Administer graded doses to rodent models (e.g., Sprague-Dawley rats) over 14–28 days, monitoring hepatic/renal biomarkers .

Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.